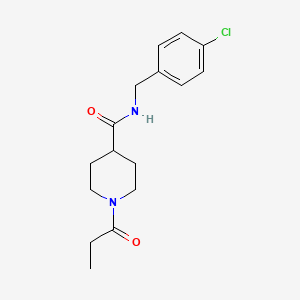![molecular formula C21H29N5 B6091296 5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine](/img/structure/B6091296.png)
5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. Despite its toxic properties, MPTP has been an important tool in the study of Parkinson's disease and other neurological disorders.
作用機序
5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters the neurons through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. This compound-induced neurodegeneration also leads to the accumulation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
The advantages of using 5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine in lab experiments are its ability to selectively destroy dopaminergic neurons and induce Parkinson's-like symptoms in animal models. This allows researchers to study the disease and test potential treatments. However, the toxic properties of this compound limit its use in human studies and require careful handling and disposal.
将来の方向性
Future research directions for 5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine include the development of new animal models that better mimic the human disease and the investigation of potential treatments for Parkinson's disease. Additionally, the use of this compound in combination with other neurotoxins may provide new insights into the mechanisms of neurodegeneration.
合成法
5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of ethylamine, 4-cyanopyridine, and piperidine to produce the intermediate, 1-(3-pyridinylmethyl)-4-piperidinone. This intermediate is then reacted with pyrrolidine and 2-bromo-5-ethylpyrimidine to produce this compound.
科学的研究の応用
5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine has been extensively used in scientific research as a tool to study Parkinson's disease. It is used to induce Parkinson's-like symptoms in animal models, which allows researchers to study the disease and test potential treatments. This compound has also been used to study the role of dopamine in the brain and to investigate the mechanisms of neurodegeneration.
特性
IUPAC Name |
5-ethyl-2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-17-13-23-21(24-14-17)26-11-7-20(16-26)19-5-9-25(10-6-19)15-18-4-3-8-22-12-18/h3-4,8,12-14,19-20H,2,5-7,9-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUTIWFGBPHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)C3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluorobenzyl)-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6091226.png)
![2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6091239.png)

![5-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6091246.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-cyclohexene-1-carboxamide](/img/structure/B6091253.png)
![benzyl 7-(3-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B6091259.png)
![N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6091276.png)
![ethyl 1-{3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}-4-piperidinecarboxylate](/img/structure/B6091283.png)

![7-(2-fluoro-5-methoxybenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6091292.png)
![N,N-dimethyl-4-[3-(octahydro-1(2H)-quinolinyl)-1-propen-1-yl]aniline](/img/structure/B6091303.png)
![2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6091311.png)
![6'-amino-4-bromo-3'-(2,5-dimethoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6091316.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
